Triphenyl(3,3,3-trifluoroprop-1-yn-1-yl)plumbane

Description

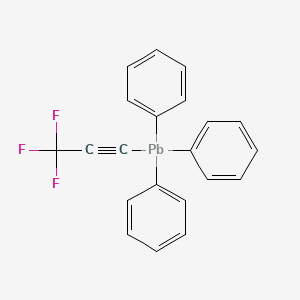

Triphenyl(3,3,3-trifluoroprop-1-yn-1-yl)plumbane (CAS 647832-18-6) is an organolead compound featuring a triphenylplumbane core bonded to a fluorinated propargyl group (3,3,3-trifluoroprop-1-ynyl). This compound is commercially available at 95% purity in 1g quantities, primarily for research and pharmaceutical applications . Its synthesis likely involves transmetallation or nucleophilic substitution reactions, leveraging the electrophilic nature of lead centers. The trifluoromethyl and alkyne substituents confer unique electronic and steric properties, making it a candidate for specialized catalytic or fluorination reactions.

Properties

CAS No. |

647832-18-6 |

|---|---|

Molecular Formula |

C21H15F3Pb |

Molecular Weight |

531 g/mol |

IUPAC Name |

triphenyl(3,3,3-trifluoroprop-1-ynyl)plumbane |

InChI |

InChI=1S/3C6H5.C3F3.Pb/c3*1-2-4-6-5-3-1;1-2-3(4,5)6;/h3*1-5H;; |

InChI Key |

YKPRDNATEYIUSP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Pb](C#CC(F)(F)F)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triphenyl(3,3,3-trifluoroprop-1-yn-1-yl)plumbane typically involves the reaction of triphenylplumbane with a trifluoropropynylating agent under controlled conditions. One common method involves the use of trifluoropropynyl bromide in the presence of a base such as potassium tert-butoxide. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Triphenyl(3,3,3-trifluoroprop-1-yn-1-yl)plumbane can undergo various types of chemical reactions, including:

Oxidation: The lead center can be oxidized to form lead(IV) species.

Reduction: The compound can be reduced to form lead(II) species.

Substitution: The trifluoropropynyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like Grignard reagents for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lead(IV) compounds, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Organometallic Chemistry

Synthesis and Characterization

Triphenyl(3,3,3-trifluoroprop-1-yn-1-yl)plumbane is synthesized through the reaction of 3,3,3-trifluoroprop-1-yne with triphenyllead. The resulting compound exhibits distinctive properties due to the presence of both lead and trifluoropropynyl groups. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Reactivity Studies

Research indicates that this compound can engage in various reactions typical of organometallic compounds. It has been shown to participate in nucleophilic substitution reactions and can act as a precursor for the formation of more complex organolead compounds. This reactivity is crucial for developing new materials and catalysts.

Materials Science

Polymer Chemistry

this compound has potential applications in polymer chemistry as a building block for fluorinated polymers. The incorporation of trifluoropropynyl groups into polymer matrices can enhance thermal stability and chemical resistance. Research has demonstrated that polymers derived from this compound exhibit improved mechanical properties compared to their non-fluorinated counterparts.

Nanomaterials

The compound's unique properties make it suitable for the synthesis of nanomaterials. Studies have explored its use in creating lead-based nanocomposites that exhibit enhanced electrical conductivity and thermal stability. These materials could find applications in electronic devices and sensors.

Anticancer Research

Recent studies have suggested that compounds containing lead and fluorinated groups may exhibit biological activity, particularly in anticancer applications. Preliminary investigations into this compound have shown potential cytotoxic effects against various cancer cell lines. Further research is needed to elucidate the mechanisms of action and to assess its efficacy compared to established anticancer agents.

Environmental Impact Studies

Lead Contamination Research

Given the presence of lead in its structure, this compound is also relevant in studies examining lead contamination and its environmental impact. Research focuses on understanding how organolead compounds behave in different environmental conditions and their potential toxicity to ecosystems.

Case Study 1: Synthesis and Characterization

A study conducted on the synthesis of this compound highlighted its successful formation through the reaction with triphenyllead under controlled conditions. The compound was characterized using NMR spectroscopy, confirming the expected chemical shifts corresponding to the trifluoropropynyl group.

In vitro assays demonstrated that this compound exhibited cytotoxicity against human cancer cell lines at concentrations ranging from 5 µM to 20 µM. Further mechanistic studies suggested that the compound induces apoptosis through caspase activation pathways.

Case Study 3: Environmental Impact

Research investigating the environmental behavior of this compound indicated that it could persist in soil environments due to its stable organolead structure. Studies are ongoing to assess its long-term effects on soil microbiota.

Mechanism of Action

The mechanism by which Triphenyl(3,3,3-trifluoroprop-1-yn-1-yl)plumbane exerts its effects involves interactions with various molecular targets. The lead center can coordinate with different ligands, influencing the compound’s reactivity and stability. The trifluoropropynyl group can participate in various chemical reactions, such as nucleophilic addition and substitution, which are crucial for its applications in synthesis and materials science .

Comparison with Similar Compounds

Structural and Functional Group Variations

| Compound Name (CAS) | Substituent Group | Key Features |

|---|---|---|

| Triphenyl(3,3,3-trifluoroprop-1-ynyl)plumbane (647832-18-6) | 3,3,3-Trifluoroprop-1-ynyl | Fluorinated alkyne; high electronegativity, potential for click chemistry. |

| Triphenyl(2-phenylethynyl)plumbane (5072-98-0) | 2-Phenylethynyl | Aromatic alkyne; enhanced conjugation for π-bond interactions. |

| Triphenyl(prop-2-enyl)plumbane (38795-78-7) | Prop-2-enyl (allyl) | Alkene substituent; lower reactivity compared to alkynes. |

| Triphenyl(phenylsulfanyl)plumbane (15590-77-9) | Phenylsulfanyl | Sulfur-containing group; potential for thiol-disulfide exchange. |

| Triphenyl(1H-pyrazol-5-yl)plumbane (51105-45-4) | 1H-Pyrazol-5-yl | Heterocyclic substituent; coordination capability via nitrogen lone pairs. |

Electronic and Reactivity Profiles

- Fluorinated Alkyne (Target Compound) : The CF₃ group induces strong electron-withdrawing effects, polarizing the alkyne bond and enhancing electrophilicity. This property is advantageous in cross-coupling or fluorination reactions .

- Aromatic Alkyne (5072-98-0) : The phenyl group stabilizes the alkyne via resonance, favoring applications in materials science (e.g., conductive polymers) .

- Allyl Substituent (38795-78-7) : The alkene’s lower bond order reduces reactivity compared to alkynes, making it less suited for high-energy reactions but useful in controlled radical processes .

- Sulfur-Containing Analog (15590-77-9) : The sulfanyl group offers nucleophilic character, enabling participation in thiol-ene reactions or metal-sulfur coordination .

Physical Properties (Inferred)

- Melting/Boiling Points: Fluorinated derivatives (e.g., 647832-18-6) likely exhibit lower melting points than non-fluorinated analogs due to reduced van der Waals interactions.

- Stability : The CF₃ group may enhance oxidative stability compared to aliphatic substituents (e.g., prop-2-enyl) .

Research and Application Context

Toxicity and Handling

All organolead compounds, including 647832-18-6, require stringent safety protocols due to lead’s neurotoxic and environmental persistence risks. Substituted plumbanes are generally handled in inert atmospheres to prevent decomposition .

Biological Activity

Triphenyl(3,3,3-trifluoroprop-1-yn-1-yl)plumbane is an organometallic compound that contains lead. Its unique structure, characterized by the presence of a trifluoropropynyl group, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound based on available literature, including ecotoxicological data and potential health effects.

Chemical Structure and Properties

This compound is part of a class of compounds that includes various organolead derivatives. The trifluoropropynyl moiety enhances the lipophilicity and reactivity of the compound, potentially influencing its biological interactions.

1. Toxicological Profile

The toxicological profile of this compound has not been extensively documented in primary literature. However, related organolead compounds are known to exhibit significant toxicity. For instance:

- Lead Toxicity : Lead compounds are generally neurotoxic and can affect various biological systems. They are known to interfere with calcium signaling pathways and can lead to oxidative stress in cells .

2. Ecotoxicology

Data from the ECOTOX database indicates that lead-based compounds have varying degrees of toxicity to aquatic organisms. Although specific data for this compound is limited, the general trend shows that organolead compounds can be harmful to aquatic life .

| Endpoint | Hazard Level | Description |

|---|---|---|

| Aquatic Toxicity | Moderate | Potential harmful effects on fish and invertebrates due to lead content. |

| Terrestrial Toxicity | High | Risk of bioaccumulation in soil organisms. |

3. Case Studies

While specific case studies focusing solely on this compound are scarce, research on similar organometallic compounds provides insight into their biological activities:

- A study examining the effects of triphenyltin compounds (analogous to organolead compounds) reported significant immunotoxic effects in laboratory animals . This suggests that this compound may exhibit similar immunotoxicity.

4. Potential Applications

Despite its toxicity concerns, there is ongoing research into the use of organometallic compounds in medicinal chemistry and materials science. The unique properties of this compound could be explored for targeted drug delivery systems or as catalysts in organic synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.